
N,N-Dihexadecylhexadecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dihexadecylhexadecan-1-amine N-oxide is a chemical compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent groups attached to nitrogen . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dihexadecylhexadecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the reaction of the tertiary amine with hydrogen peroxide in the presence of a base . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dihexadecylhexadecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine under reducing conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alkenes (from Cope elimination), substituted amines, and other functionalized derivatives .
Scientific Research Applications
N,N-Dihexadecylhexadecan-1-amine N-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dihexadecylhexadecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This property makes it useful in various biochemical and biophysical studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhexadecan-1-amine: Another amine oxide with similar surfactant properties.
1-Octanamine, N,N-Dimethyl, N-Oxide: A shorter-chain analog with similar chemical behavior.
Uniqueness
N,N-Dihexadecylhexadecan-1-amine N-oxide is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid membranes . This distinguishes it from shorter-chain analogs and other amine oxides.
Properties
CAS No. |
189290-24-2 |
|---|---|
Molecular Formula |
C48H99NO |
Molecular Weight |
706.3 g/mol |
IUPAC Name |
N,N-dihexadecylhexadecan-1-amine oxide |
InChI |
InChI=1S/C48H99NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI Key |
IDIFYCUWDANIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
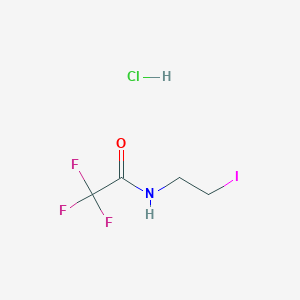
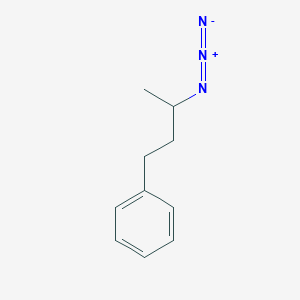
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
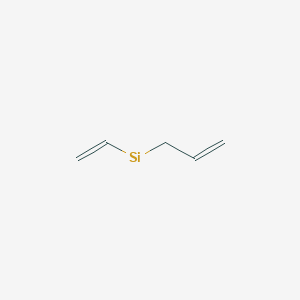

![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
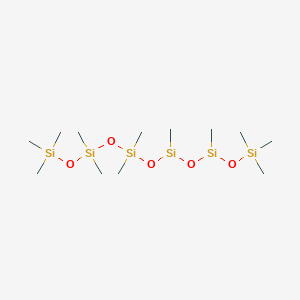
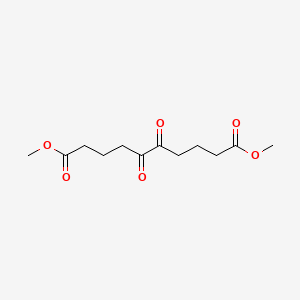
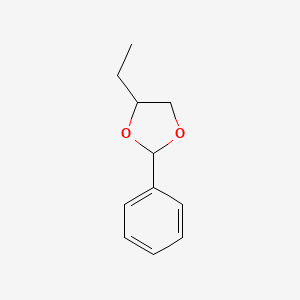
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
